molecular formula C14H17N5O3S B2511259 2-(6-ethoxypyrimidine-4-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide CAS No. 2034580-08-8

2-(6-ethoxypyrimidine-4-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide

Cat. No.: B2511259
CAS No.: 2034580-08-8
M. Wt: 335.38
InChI Key: VFCNETRMYGEDRC-UHFFFAOYSA-N
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Description

2-(6-Ethoxypyrimidine-4-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring fused with a thiazole ring, both of which are known for their significant biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-ethoxypyrimidine-4-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Ring: Starting with ethyl cyanoacetate and guanidine, the pyrimidine ring is formed through a cyclization reaction under basic conditions.

    Introduction of the Ethoxy Group: The ethoxy group is introduced via an ethylation reaction using ethyl iodide in the presence of a base such as potassium carbonate.

    Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting 2-bromoacetophenone with thiourea under reflux conditions.

    Amidation Reaction: The final step involves the coupling of the ethoxypyrimidine derivative with the thiazole derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed on the pyrimidine ring using reducing agents such as lithium aluminum hydride.

    Substitution: The ethoxy group on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium hydride and an alkyl halide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, alkyl halides.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced derivatives of the pyrimidine ring.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, 2-(6-ethoxypyrimidine-4-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. Its ability to interact with specific biological targets makes it a promising lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 2-(6-ethoxypyrimidine-4-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit a key enzyme in a metabolic pathway, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-Methoxypyrimidine-4-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide
  • 2-(6-Chloropyrimidine-4-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide
  • 2-(6-Fluoropyrimidine-4-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide

Uniqueness

Compared to similar compounds, 2-(6-ethoxypyrimidine-4-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide may exhibit unique biological activities due to the presence of the ethoxy group, which can influence its pharmacokinetic and pharmacodynamic properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

2-[(6-ethoxypyrimidine-4-carbonyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O3S/c1-5-22-10-6-9(15-7-16-10)12(20)18-14-17-8(2)11(23-14)13(21)19(3)4/h6-7H,5H2,1-4H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFCNETRMYGEDRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC(=C1)C(=O)NC2=NC(=C(S2)C(=O)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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